molecular formula C13H13NO3 B13264594 Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

Cat. No.: B13264594
M. Wt: 231.25 g/mol
InChI Key: YVXOWXPIPRBRPK-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions with ethanol as the solvent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-methoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11+

InChI Key

YVXOWXPIPRBRPK-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/OC)/C#N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N

Origin of Product

United States

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